

4-Bromo-2-nitrophenylhydrazine physical and chemical properties

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine

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An In-Depth Technical Guide to **4-Bromo-2-nitrophenylhydrazine**: Properties, Applications, and Experimental Considerations

Introduction

4-Bromo-2-nitrophenylhydrazine is a substituted aromatic hydrazine that serves as a crucial building block in synthetic organic chemistry. Its unique molecular architecture, featuring a nucleophilic hydrazine moiety, an electron-withdrawing nitro group, and a bromine atom, imparts a distinct reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with potential pharmacological activity. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent's physical, chemical, and safety properties is paramount for its effective and safe utilization in the laboratory.

This guide provides a comprehensive overview of **4-Bromo-2-nitrophenylhydrazine**, moving beyond a simple data sheet to offer insights into its reactivity, synthetic utility, and handling protocols. The information is structured to facilitate a deeper understanding of the causality behind its chemical behavior and to support its application in complex synthetic workflows.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any laboratory work. **4-Bromo-2-nitrophenylhydrazine** is cataloged under several identifiers, which are crucial for sourcing and regulatory compliance.

- IUPAC Name: (4-bromo-2-nitrophenyl)hydrazine[1]
- CAS Number: 59488-34-5[1][2]
- Molecular Formula: C₆H₆BrN₃O₂[1]
- Molecular Weight: 232.03 g/mol [1]

The arrangement of the functional groups on the phenyl ring dictates the molecule's electronic properties and reactivity. The ortho-nitro group strongly influences the nucleophilicity of the adjacent hydrazine nitrogen, while the para-bromo group provides an additional site for potential modification.

Caption: 2D Structure of **4-Bromo-2-nitrophenylhydrazine**.

Physicochemical Properties

The physical properties of a compound govern its behavior in different solvents and conditions, which is critical for reaction setup, workup, and purification. While experimental data for the free base is limited, predicted values and data for its more common hydrochloride salt provide useful guidance.

Property	Value	Source(s)
Appearance	Solid (form may vary)	General knowledge
Molecular Weight	232.03 g/mol (Free Base) 268.49 g/mol (HCl Salt)	[1][3]
Melting Point	~185°C (decomposition) (for HCl Salt)	[4]
Boiling Point	336.6 ± 32.0 °C (Predicted)	[5]
Density	1.869 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	3.34 ± 0.27 (Predicted)	[5]
XLogP3	2.3	[1]
Storage Temperature	Keep in dark place, Inert atmosphere, Store in freezer, under -20°C	[5]

Note: Phenylhydrazines, particularly those with nitro groups, can be thermally unstable. The observed melting point for the hydrochloride salt is accompanied by decomposition, a critical safety consideration.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics can be deduced from the molecular structure.

- ¹H NMR Spectroscopy:** The proton NMR spectrum would be complex due to the asymmetric substitution pattern. One would expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The chemical shifts would be influenced by the electronic effects of the bromo, nitro, and hydrazine groups. The N-H protons of the hydrazine moiety would appear as broad signals, the position of which is dependent on solvent and concentration.

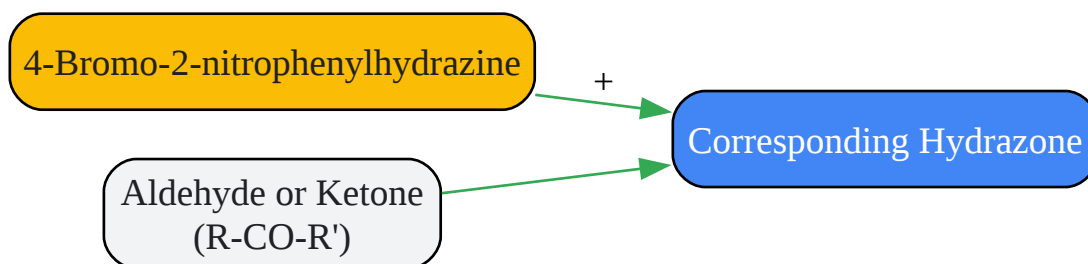
- **^{13}C NMR Spectroscopy:** The carbon NMR would show six distinct signals for the aromatic carbons, with chemical shifts dictated by the attached substituents. The carbon bearing the nitro group would be significantly deshielded.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups. Characteristic peaks would include:
 - N-H stretching: Moderate to sharp peaks in the $3200\text{--}3400\text{ cm}^{-1}$ region from the hydrazine group.
 - Aromatic C-H stretching: Peaks just above 3000 cm^{-1} .
 - N-O stretching (nitro group): Two strong, characteristic bands, typically around $1500\text{--}1550\text{ cm}^{-1}$ (asymmetric) and $1330\text{--}1370\text{ cm}^{-1}$ (symmetric).
 - C=C stretching: Peaks in the $1450\text{--}1600\text{ cm}^{-1}$ region for the aromatic ring.
 - C-Br stretching: A peak in the fingerprint region, typically below 800 cm^{-1} .
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. The presence of bromine would be evident from the characteristic isotopic pattern (^{19}Br and ^{81}Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **4-Bromo-2-nitrophenylhydrazine** stems from the reactivity of its hydrazine group, which is a potent nucleophile. This makes it a classic reagent for the derivatization of carbonyl compounds and a cornerstone for building heterocyclic systems.

Reaction with Carbonyls: Hydrazone Formation

The most characteristic reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones. This reaction is fundamental in both qualitative analysis and complex synthesis.



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Caption: Reaction of **4-Bromo-2-nitrophenylhydrazine** with a carbonyl.

This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration. The resulting hydrazone is often a stable, crystalline solid, which can be useful for the purification and characterization of carbonyl compounds.

Fischer Indole Synthesis

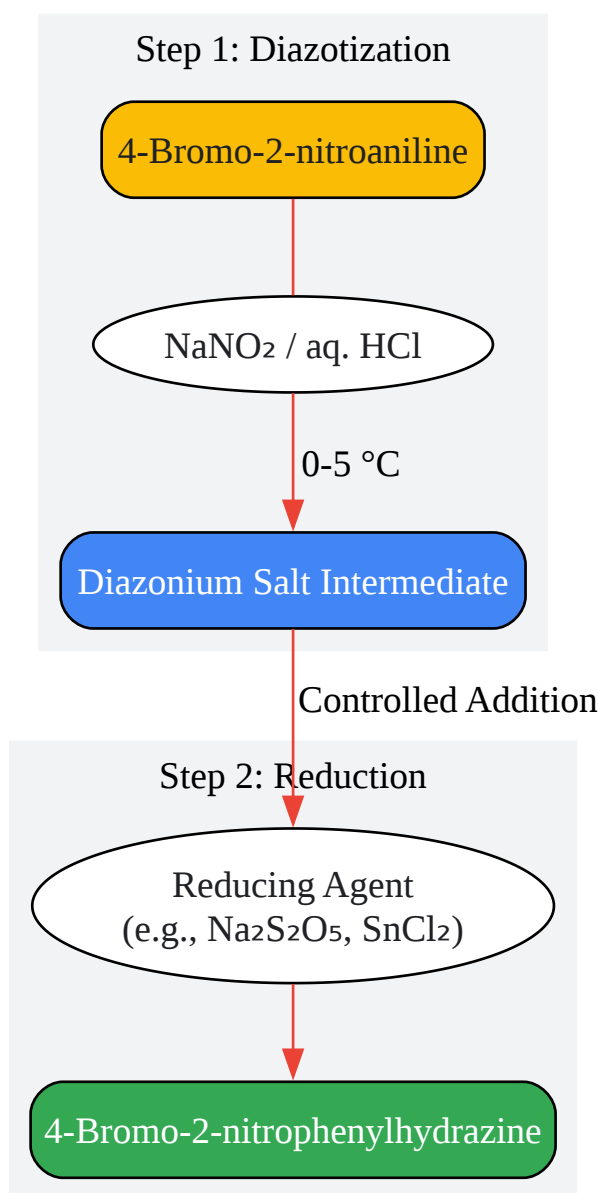
A powerful application of the hydrazones derived from **4-Bromo-2-nitrophenylhydrazine** is their use in the Fischer indole synthesis. Under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid), the hydrazone undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a substituted indole. This pathway provides access to complex indole scaffolds, which are prevalent in pharmaceuticals and natural products.

Synthesis of Pyrazoles

4-Bromo-2-nitrophenylhydrazine can also react with 1,3-dicarbonyl compounds (or their equivalents) to form substituted pyrazoles. This condensation reaction is a robust method for constructing the five-membered pyrazole ring, another important heterocyclic motif in medicinal chemistry.

Proposed Synthetic Pathway

Phenylhydrazines are typically synthesized from the corresponding anilines. The synthesis of **4-Bromo-2-nitrophenylhydrazine** would logically start from 4-bromo-2-nitroaniline. The process involves two key steps: diazotization and reduction.



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Caption: General workflow for the synthesis of **4-Bromo-2-nitrophenylhydrazine**.

Experimental Protocol Outline:

- **Diazotization:** 4-bromo-2-nitroaniline is dissolved or suspended in a cold aqueous mineral acid, such as hydrochloric acid[6]. The mixture is cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the low temperature to form the unstable diazonium salt in situ[6].

- **Reduction:** The cold diazonium salt solution is then added slowly to a solution of a suitable reducing agent. Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$) or stannous chloride (SnCl_2) are commonly used for this purpose[6]. The reduction of the diazonium salt yields the corresponding hydrazine, which may precipitate from the solution as its hydrochloride salt.
- **Isolation and Purification:** The product is isolated by filtration. It can be purified by recrystallization from a suitable solvent, such as ethanol.

Expert Insight: The temperature control during diazotization is critical. Diazonium salts are thermally labile and can decompose, sometimes explosively, if the temperature is not strictly maintained near 0°C. Similarly, the reduction step must be controlled to avoid side reactions.

Safety, Handling, and Storage

Proper handling of **4-Bromo-2-nitrophenylhydrazine** and its hydrochloride salt is essential due to its potential hazards.

Hazard Identification

The hydrochloride form is classified as hazardous with the following warnings:

- Harmful if swallowed[3].
- Causes skin irritation[3].
- Causes serious eye irritation[3].
- May cause respiratory irritation[3].

Many nitro-aromatic compounds and hydrazines are known for their potential toxicity and instability. While specific toxicological data for this compound is limited, it should be handled with the care afforded to its chemical class.[7][8]

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 or NIOSH standards, and a lab coat.
[7]

- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7]
- Contamination: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[8]

Storage

- Conditions: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[5] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.[5]
- Incompatibilities: Keep away from strong oxidizing agents, heat sources, and incompatible materials to prevent hazardous reactions.[7]

Conclusion

4-Bromo-2-nitrophenylhydrazine is a highly functionalized and versatile reagent with significant applications in organic synthesis, particularly for creating heterocyclic structures relevant to drug discovery. Its value lies in the predictable reactivity of its hydrazine group, which enables the construction of complex molecular frameworks. However, its utility is paired with potential hazards that necessitate strict adherence to safety protocols. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

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